molecular formula C12H13F4N B13275086 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B13275086
M. Wt: 247.23 g/mol
InChI Key: JDATYRUEWLDWEM-UHFFFAOYSA-N
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Description

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-fluoro and a 4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fluoro and Trifluoromethyl Groups: The introduction of the fluoro and trifluoromethyl groups can be achieved through nucleophilic substitution reactions. For example, the reaction of a piperidine derivative with 4-fluorobenzotrifluoride under suitable conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4-[4-(trifluoromethyl)phenyl]pyridine
  • 4-Fluoro-4-[4-(trifluoromethyl)phenyl]benzene
  • 4-Fluoro-4-[4-(trifluoromethyl)phenyl]aniline

Uniqueness

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine is unique due to the presence of both fluoro and trifluoromethyl groups on a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13F4N/c13-11(5-7-17-8-6-11)9-1-3-10(4-2-9)12(14,15)16/h1-4,17H,5-8H2

InChI Key

JDATYRUEWLDWEM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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